molecular formula C18H14O5 B2464324 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate CAS No. 549501-07-7

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B2464324
CAS No.: 549501-07-7
M. Wt: 310.305
InChI Key: ZWRRHCFKRNZNDD-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The 2-methoxyphenyl group is attached to the third position of the chromen-2-one core, and an acetate group is attached to the seventh position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst, such as sulfuric acid, to form the chromen-2-one core. Finally, the acetate group is introduced by reacting the chromen-2-one derivative with acetic anhydride in the presence of a base, such as pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the intermediate chalcone, cyclization to form the chromen-2-one core, and acetylation to introduce the acetate group. Reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as ethanol or methanol are commonly used, and reaction temperatures are carefully controlled to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-2-oxo-2H-chromen-7-yl acetate
  • 3-(2-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
  • 3-(2-nitrophenyl)-2-oxo-2H-chromen-7-yl acetate

Uniqueness

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is unique due to the presence of the 2-methoxyphenyl group, which imparts specific chemical and biological properties. The methoxy group enhances the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability. This structural feature also influences the compound’s reactivity and stability, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

[3-(2-methoxyphenyl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11(19)22-13-8-7-12-9-15(18(20)23-17(12)10-13)14-5-3-4-6-16(14)21-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRRHCFKRNZNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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